molecular formula C16H18ClN3OS2 B2577484 N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 868973-02-8

N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2577484
CAS No.: 868973-02-8
M. Wt: 367.91
InChI Key: WJVPCYRSQJYSFB-UHFFFAOYSA-N
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Description

N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride using chlorinating agents.

    Nucleophilic Substitution: The sulfonyl chloride is then reacted with cyclohexanecarboxamide to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions typically require the use of bases such as sodium hydroxide or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atom can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide stands out due to its unique combination of a thiadiazole ring with a cyclohexanecarboxamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS2/c17-13-9-5-4-8-12(13)10-22-16-20-19-15(23-16)18-14(21)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVPCYRSQJYSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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